molecular formula C19H17ClN4O2S B2568201 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride CAS No. 1184999-10-7

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride

Cat. No. B2568201
CAS RN: 1184999-10-7
M. Wt: 400.88
InChI Key: AMWNUTNNUYCEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride” is a chemical compound . It’s part of a series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of this compound involves the design and creation of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively .


Molecular Structure Analysis

The molecular weight of this compound is 324.44 and its molecular formula is C18H20N4S . The structure includes a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Chemical Reactions Analysis

The compound has been evaluated for antiproliferative activity on a panel of cancer cell lines . It has shown to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .


Physical And Chemical Properties Analysis

The compound is intended for research use only . It should be stored at room temperature .

Mechanism of Action

The compound interacts with tubulin at micromolar levels, leading to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death . It has been found to be very effective in the induction of apoptosis in a dose-dependent manner .

Safety and Hazards

As this compound is intended for research use only, it is not intended for diagnostic or therapeutic use . Always handle it with appropriate safety measures.

Future Directions

The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . It’s part of ongoing research into new antiproliferative agents .

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S.ClH/c20-10-15-14-7-9-23(11-13-4-2-1-3-5-13)12-17(14)26-19(15)22-18(24)16-6-8-21-25-16;/h1-6,8H,7,9,11-12H2,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWNUTNNUYCEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=NO3)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride

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